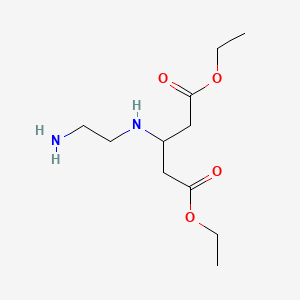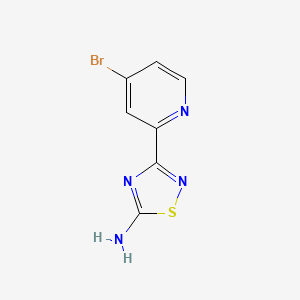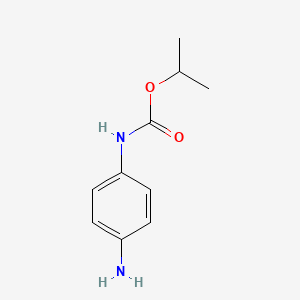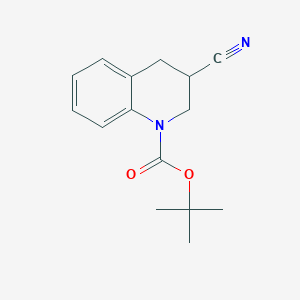![molecular formula C13H13NO5 B15355963 5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an oxazole ring, an ethoxy group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The starting materials may include 4-methoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency. Quality control measures, such as chromatography and spectroscopy, are used to verify the purity and structure of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid can be used as a probe to study enzyme activities and metabolic pathways. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antioxidant agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary depending on the biological context and the specific application.
Comparación Con Compuestos Similares
4-Methoxyphenol (Mequinol): Similar in structure but lacks the oxazole ring.
5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid: Unique due to the presence of the oxazole ring and carboxylic acid group.
Uniqueness: The presence of the oxazole ring and carboxylic acid group in 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid distinguishes it from similar compounds
Propiedades
IUPAC Name |
5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-3-18-13-10(12(15)16)14-11(19-13)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVPWMOKXJHDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)


![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)

![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)



![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
